molecular formula C31H47NO11 B1259054 Theopederin L

Theopederin L

Cat. No.: B1259054
M. Wt: 609.7 g/mol
InChI Key: LMFMOBJDPHWCJT-KQVVULBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theopederin L is a member of the pederin family of complex polyketides, a class of natural products renowned for their potent biological activities. Compounds within this family, such as the closely related theopederin D and pederin, exhibit exceptionally high cytotoxicity, with IC50 values in the nanomolar range against various cancer cell lines, including P388 leukemia cells . These compounds are of significant interest in pharmacological and biological research for developing new anti-cancer therapies and understanding cell proliferation. The primary mechanism of action for pederin-family cytotoxins is the potent inhibition of protein synthesis. Research on pederin has demonstrated that it causes an almost immediate block of amino acid polymerization, leading to a subsequent halt in DNA replication. This dual effect, which occurs without an initial impact on RNA synthesis, underscores the critical dependency of DNA synthesis on continuous protein production in higher organisms . This compound is believed to share this core mechanism, making it a valuable tool for researchers studying protein translation, cell cycle control, and apoptosis. This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or personal use . RUO products are essential tools for basic research, pharmaceutical discovery, and the development of new diagnostic assays, but they are exempt from the regulatory controls required for in-vitro diagnostic (IVD) medical devices . Researchers are responsible for ensuring this product is used appropriately within a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H47NO11

Molecular Weight

609.7 g/mol

IUPAC Name

(2E,4E,7E)-10-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-9-hydroxydeca-2,4,7-trienoic acid

InChI

InChI=1S/C31H47NO11/c1-18-16-31(39-7,43-20(3)19(18)2)26(36)28(37)32-29-25-24(40-17-41-29)27(38-6)30(4,5)22(42-25)15-21(33)13-11-9-8-10-12-14-23(34)35/h8,10-14,19-22,24-27,29,33,36H,1,9,15-17H2,2-7H3,(H,32,37)(H,34,35)/b10-8+,13-11+,14-12+/t19-,20-,21?,22-,24+,25+,26-,27-,29+,31-/m1/s1

InChI Key

LMFMOBJDPHWCJT-KQVVULBTSA-N

Isomeric SMILES

C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@@H]2[C@@H]3[C@@H]([C@H](C([C@H](O3)CC(/C=C/C/C=C/C=C/C(=O)O)O)(C)C)OC)OCO2)O)OC)C

Canonical SMILES

CC1C(OC(CC1=C)(C(C(=O)NC2C3C(C(C(C(O3)CC(C=CCC=CC=CC(=O)O)O)(C)C)OC)OCO2)O)OC)C

Synonyms

theopederin L

Origin of Product

United States

Isolation and Natural Occurrence of Theopederin L

Identification of Original Biological Sources

Theopederin L, and its close analogue Theopederin K, have been identified from deep-water marine sponges. nih.gov These organisms are known producers of a wide array of structurally diverse and biologically active secondary metabolites.

This compound was originally isolated from a marine sponge of the genus Discodermia. nih.govuea.ac.ukresearchgate.net While Theopederins K and L were found in this genus, other members of the theopederin family, specifically Theopederins A through J, were first reported from marine sponges belonging to the genus Theonella. uea.ac.ukresearchgate.netresearchgate.net Both Discodermia and Theonella are lithistid sponges, a group recognized for yielding a rich diversity of natural products. researchgate.net

Sponge GenusAssociated Theopederin Compounds
Discodermia sp.Theopederin K, this compound nih.govuea.ac.ukresearchgate.net
Theonella sp.Theopederin A-J uea.ac.ukresearchgate.netresearchgate.net

The specific specimen of Discodermia from which this compound was first identified was collected in the waters off the coast of Honduras. nih.gov This region, part of the Caribbean Sea, is a rich source of marine biodiversity.

CompoundGeographical Origin
This compoundHonduras nih.gov

The collection of deep-water sponges that produce compounds like this compound presents significant logistical and technological challenges. frontiersin.org Modern collection of these organisms for scientific research often employs remotely operated vehicles (ROVs). frontiersin.orgresearchgate.net These submersibles are equipped with manipulator arms that can carefully detach the sponge from its substrate, minimizing damage. frontiersin.org Once collected, specimens are placed into a specialized, submerged container, often called a "biobox," for secure transport back to the surface research vessel. frontiersin.org This method ensures the organism is handled delicately and remains in its native seawater during ascent. frontiersin.org

Methodologies for Isolation and Purification from Biological Matrices

Extracting and purifying a specific compound like this compound from the complex chemical matrix of a marine sponge is a multi-step process. The frozen sponge material is first subjected to an extraction process, typically using an organic solvent such as ethanol. The resulting crude extract is then partitioned between various immiscible solvents to separate compounds based on their polarity.

Following initial extraction and partitioning, a series of chromatographic techniques are employed for the fine purification of this compound. nih.gov This sequential process is essential to separate the target compound from a multitude of other metabolites present in the extract.

Common strategies include:

Flash Chromatography: Often used as an initial purification step to separate the extract into simpler fractions.

Gel Filtration Chromatography: This technique separates molecules based on their size.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique critical for the final stages of purification. nih.gov Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a particularly common and effective method for isolating compounds like theopederins.

Chromatographic TechniquePurpose in Isolation
Flash ChromatographyInitial fractionation of crude extract
Gel FiltrationSeparation based on molecular size
Reverse-Phase HPLCHigh-resolution final purification nih.gov

Synthetic Methodologies for Theopederin L and Its Analogues

Total Synthesis Approaches to Theopederin D as a Related Analogue

The total synthesis of Theopederin D, a potent cytotoxic agent, has been a subject of considerable interest in the synthetic community. These syntheses are typically convergent, involving the preparation of two major fragments—a highly functionalized tetrahydropyran (B127337) unit (the "right-hand" fragment) and a pederic acid derivative (the "left-hand" fragment)—which are then coupled at a late stage.

The construction of the chiral building blocks of Theopederin D in an enantiomerically pure form is a critical aspect of its total synthesis.

Pederic Acid Fragment: The synthesis of the pederic acid core often begins with establishing the correct stereochemistry at various centers. One notable approach involves an asymmetric ketene-aldehyde cycloaddition to form a β-lactone, which is then opened to set the stereocenters. pitt.edunih.gov For instance, the use of a chiral catalyst can afford the pederic acid derivative with high enantiomeric excess. nih.gov Another strategy employs a catalytic asymmetric aldehyde-acid chloride condensation to construct a key intermediate for the pederic acid moiety. pitt.edunih.gov

Trioxadecalin Fragment: The right-hand fragment, containing the amido trioxadecalin core, also requires precise stereochemical control. A 1,5-anti-boron mediated aldol (B89426) reaction has been successfully used to construct the C16-C17 bond with a high degree of diastereocontrol. pitt.edu Furthermore, enantioselective reductions and aldol reactions have been employed to generate key stereocenters within this fragment. gla.ac.uk The synthesis of the highly oxygenated and stereochemically rich tetrahydropyran ring has been achieved through various methods, including substrate-controlled diastereoselective reactions. acs.org

Key Enantioselective Reactions in Theopederin D Fragment Synthesis

Reaction TypeFragmentKey FeaturesReference
Asymmetric Ketene-Aldehyde CycloadditionPederic AcidFormation of a β-lactone intermediate with high enantiopurity. pitt.edunih.gov
Catalytic Asymmetric Aldehyde-Acid Chloride CondensationPederic AcidEstablishes key stereocenters in the pederic acid core. pitt.edunih.gov
1,5-anti-Boron Mediated Aldol ReactionTrioxadecalinHigh diastereocontrol in the formation of the C16-C17 bond. pitt.edu
Enantioselective Reductions & Aldol ReactionsTrioxadecalinGeneration of multiple stereocenters in the right-hand fragment. gla.ac.uk

The union of the pederic acid and the aminotrioxadecalin fragments is a formidable challenge in the synthesis of Theopederin D and other pederin-family members. The primary difficulty lies in controlling the stereochemistry at the C10 aminal center, which is prone to epimerization under various reaction conditions. nih.govnih.gov

Several strategies have been developed to address this challenge. One approach involves the coupling of a protected pederic acid with an amino trioxadecalin fragment using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov Another successful method utilizes a metallated dihydropyran to couple the two fragments, which has been shown to be reproducible with careful control of reaction conditions. gla.ac.uk

A significant innovation in this area is the use of "chemical handcuffs" or temporary restraints. nih.gov In the synthesis of the related mycalamide B, a temporary cyclic carbamate (B1207046) was formed to rigidify the trioxadecalin fragment, allowing for a stereocontrolled coupling with the pederic acid unit that would otherwise be unsuccessful due to steric hindrance. nih.gov This strategy could be applicable to the synthesis of Theopederin L.

The construction of the complex ring systems within theopederin analogues has spurred the development of innovative cyclization methods. A standout example is the Electron Transfer Initiated Cyclization (ETIC) used in the Floreancig group's synthesis of Theopederin D. pitt.edunih.gov This method allows for the formation of the amido trioxadecalin ring system under neutral conditions from a linear precursor. pitt.edunih.gov The ETIC process involves the oxidative formation of an acyliminium ion, which then undergoes cyclization. nih.gov This strategy is particularly advantageous as it tolerates the presence of acid-labile functional groups elsewhere in the molecule. pitt.edunih.gov

Other advanced ring-forming reactions include a one-pot, six-reaction sequence for the formation of the C and D rings of the trioxadecalin system and the use of a reaction between an oxirane and a MOM ether to forge the cis-2,4,7-trioxabicyclo[4.4.0]decane ring. pitt.edugla.ac.uk

Strategic Considerations for this compound Derivatization and Analogue Preparation

While specific derivatization studies on this compound are not available, research on related compounds provides a roadmap for creating analogues to probe structure-activity relationships. The synthesis of analogues of mycalamides and psymberin (B1248840) has demonstrated that modifications can be made to various parts of the molecule. nih.gov

Key considerations for derivatization would include:

Modification of the Pederic Acid Side Chain: The synthesis of psymberin, which lacks the typical cyclic pederate side chain, suggests that this part of the molecule can be varied significantly. nih.gov

Alteration of the Trioxadecalin Core: The synthesis of artificial sugar analogues of mycalamide A, where the trioxadecalin is replaced with other glycosyl amines, indicates that the right-hand fragment can also be modified. researchgate.net

Functional Group Modification: Acylation or alkylation of hydroxyl groups, for example at the C7 position, has been shown to modulate biological activity, though often with a decrease in potency. gla.ac.uk

The modular and convergent nature of the total syntheses of pederin-family compounds is a major advantage for analogue preparation, as different fragments can be synthesized and then combined.

Challenges and Innovations in the Synthesis of Pederin-related Compounds

The synthesis of pederin-related compounds like this compound is fraught with challenges that have driven significant innovation in synthetic chemistry.

Major Challenges:

Stereocontrol: The presence of numerous stereocenters requires highly stereoselective reactions. The control of the C10 aminal stereocenter during fragment coupling remains a primary hurdle. nih.govnih.gov

Steric Hindrance: The coupling of large, complex fragments is often low-yielding due to steric impediment. nih.gov

Labile Functional Groups: The molecules contain acid-labile acetals and other sensitive functionalities that necessitate the use of mild and highly selective reaction conditions. nih.gov

Scale-up: The development of efficient and scalable routes to produce sufficient quantities of these complex molecules for biological evaluation is a continuous challenge. gla.ac.uk

Key Innovations:

Convergent Synthesis: The adoption of convergent strategies, where complex fragments are synthesized separately and coupled late in the sequence, has made the synthesis of these molecules more feasible. nih.gov

Novel Ring-Forming Reactions: The development of methods like ETIC has provided elegant solutions for the construction of the core ring systems under mild conditions. pitt.edunih.gov

Temporary Tethers: The use of temporary chemical restraints to overcome steric barriers in fragment coupling represents a significant conceptual advance. nih.gov

Biocatalysis and Genetic Engineering: Recent studies on the biosynthesis of pederin-family compounds have identified the gene clusters responsible for their production. pnas.orgnih.gov This opens the door to biosynthetic approaches and the generation of new analogues through genetic manipulation of the producing organisms. nih.gov

Structural Features and Structure Activity Relationship Sar of Theopederin L

Elucidation of Absolute and Relative Stereochemistry of Theopederin L

The determination of the complex three-dimensional structure of this compound, like other members of the pederin (B1238746) family, requires sophisticated analytical methods. The process involves establishing the connectivity of atoms (constitution), their spatial arrangement (configuration), and the conformation of the molecule.

The structural elucidation of this compound was accomplished through a combination of high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy techniques. researchgate.netresearchgate.net HRMS is essential for determining the elemental composition of the molecule, allowing for the calculation of its precise molecular formula. nptel.ac.inrsc.org

NMR spectroscopy, particularly two-dimensional (2D) NMR, is a powerful tool for defining the complex stereochemistry and atomic connectivity of natural products like this compound. solubilityofthings.com The structure is pieced together by analyzing correlations between different nuclei. For instance, techniques like COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, helping to identify adjacent protons within a spin system. researchgate.netuci.edu Long-range correlations between protons and carbons are established using HMBC (Heteronuclear Multiple Bond Correlation), which is critical for connecting different structural fragments of the molecule. researchgate.netuci.edu HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. researchgate.netuci.edu

Crucially for stereochemical assignment, the NOESY (Nuclear Overhauser Effect Spectroscopy) experiment identifies protons that are close in space, providing vital information to determine the relative configuration of stereocenters. researchgate.netresearchgate.netuci.edu

Table 1: Spectroscopic Techniques in the Structural Elucidation of this compound

TechniqueAbbreviationPrimary Information Yielded
High-Resolution Mass SpectrometryHRMSProvides elemental composition and accurate molecular mass. nptel.ac.inrsc.org
Correlation SpectroscopyCOSYIdentifies 1H-1H coupling networks to establish proton connectivity. uci.edujfn.ac.lk
Heteronuclear Single Quantum CoherenceHSQCCorrelates directly attached 1H and 13C nuclei. uci.edujfn.ac.lk
Heteronuclear Multiple Bond CorrelationHMBCShows long-range (2-3 bond) correlations between 1H and 13C, key for assembling the carbon skeleton. uci.edujfn.ac.lk
Nuclear Overhauser Effect SpectroscopyNOESYDetects through-space interactions between protons, which is essential for determining relative stereochemistry and conformation. researchgate.netuci.edu

Identification of Key Structural Determinants for Biological Activity

Structure-activity relationship (SAR) studies aim to identify the specific molecular features responsible for a compound's biological effects. ug.edu.gecollaborativedrug.com For the pederin family, including this compound, these studies have pinpointed several crucial functional groups and structural motifs that are essential for their potent cytotoxicity.

A critical pharmacophore within the pederin family is the α-hydroxyamido acetal (B89532) functionality, which spans from C(7) to C(10). gla.ac.uksci-hub.se SAR studies on the closely related mycalamides have demonstrated that this region is essential for biological potency. gla.ac.ukpsu.edu The free hydroxyl group at the C-7 position, specifically with an (S) configuration, is considered a crucial factor for activity. researchgate.net Any modification, such as acylation or alkylation of this C-7 hydroxyl group, leads to a significant decrease in cytotoxicity, often by a factor of 10 to 100-fold. gla.ac.uk Furthermore, the N-acyl aminal at C-10 is also vital for maintaining high potency. researchgate.netsci-hub.sepsu.edu

Table 2: Structure-Activity Relationship (SAR) Summary for this compound and Related Compounds

Structural FeatureLocationContribution to Biological Activity
α-Hydroxyamido AcetalC(7)–C(10)Considered a critical pharmacophore; essential for potent cytotoxicity. gla.ac.uksci-hub.sepsu.edu
Free Hydroxyl GroupC(7)Crucial for activity; modification leads to a significant drop in potency. gla.ac.ukresearchgate.net
N-Acyl AminalC(10)Vital for maintaining high potency and linking the two core rings. researchgate.netpsu.edu
Side Chain Hydroxyl GroupSide ChainContributes to potency; conversion to a methoxy (B1213986) group (as in Theopederin K) slightly reduces activity. rsc.orgnih.gov
Cyclic Hemiacetal LinkerCore StructureHighlighted as an important feature for biological interactions in related compounds. rsc.orgresearchgate.net
Amide BondLinkageProvides a stable structural link between the core fragments of the molecule. google.com

Computational Approaches in SAR Studies

Computational methods are powerful tools for investigating the Structure-Activity Relationships (SAR) of natural products, offering insights into their interactions with biological targets at a molecular level. nih.gov These in silico techniques, including molecular docking and molecular dynamics simulations, are particularly valuable for predicting the binding affinity and stability of a ligand-target complex, thereby guiding the development of new therapeutic agents. rsc.orgnih.gov In the context of this compound and related compounds, computational studies have been instrumental in exploring their potential as inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro). rsc.orgresearchgate.net

Molecular Docking Investigations (e.g., against SARS-CoV-2 Mpro)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govnih.gov This method is crucial for identifying potential drug candidates by evaluating their binding affinity and interaction patterns within the active site of a biological target. nih.govmdpi.com

In studies investigating the potential of pederin-based marine natural products, including the closely related analogue Theopederin G, as inhibitors of the SARS-CoV-2 main protease (Mpro), molecular docking simulations have been employed. rsc.orgresearchgate.net The main protease of SARS-CoV-2 is a critical enzyme for viral replication and transcription, making it a prime target for antiviral drugs. nih.govfrontiersin.org

Molecular docking studies have identified promising candidates from the theopederin family based on their favorable ligand-protein interaction energies and their binding profiles with key amino acid residues in the Mpro active site. rsc.orgresearchgate.net For instance, research has highlighted the importance of specific structural features of theopederin-like compounds, such as the terminal guanidine (B92328) group, the cyclic hemiacetal linker, and the length of the sidechain, in their interaction with the Mpro pocket. researchgate.net The docking scores from these studies suggest a strong binding affinity of these compounds within the binding cavity of the SARS-CoV-2 Mpro structure. nih.gov

Compound Family Target Protein Key Findings from Molecular Docking
Pederin-based compounds (including Theopederin analogues)SARS-CoV-2 MproSuperior ligand-protein energies and relevant binding profiles with key Mpro pocket residues. rsc.orgresearchgate.net

Molecular Dynamics Simulations for Ligand-Target Stability and Accommodation

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and detailed understanding of the stability and behavior of the ligand-target complex over time. rsc.orgnih.gov MD simulations assess the conformational changes and the stability of interactions, offering a more robust evaluation than the static picture provided by molecular docking. nih.govrsc.org

For theopederin-related compounds identified as promising Mpro inhibitors through docking, all-atom MD simulations have been conducted to investigate their thermodynamic behaviors. rsc.orgresearchgate.net These simulations, often run for extended periods such as 200 nanoseconds, illustrate the stability and accommodation of the ligand within the active site of the protease. rsc.orgresearchgate.net

Key metrics analyzed in these simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). A stable RMSD trajectory for the ligand-protein complex indicates that the ligand remains bound within the active site and that the simulation protocol is valid. rsc.org High RMSD values would suggest limited ligand-target affinity and potential dissociation from the binding pocket. rsc.org The RMSF analysis helps to identify fluctuations in protein residues, with significant stability in the core residues indicating a stable binding complex. rsc.org In studies of theopederin analogues, the MD simulations demonstrated significant conformational stability of the Mpro-ligand complexes. rsc.orgresearchgate.net

Simulation Type Key Metrics Interpretation of Findings for Theopederin Analogues
All-atom Molecular DynamicsRMSD (Root Mean Square Deviation)Low and stable RMSD values indicate significant stability of the ligand-target complex. rsc.org
RMSF (Root Mean Square Fluctuation)Limited fluctuations in the core residues of the Mpro protein suggest a stable interaction with the ligand. rsc.org

Biological Activities of Theopederin L in Preclinical Research

Anticancer Activity in Established Cell Lines

Theopederin L has demonstrated significant cytotoxic effects against a variety of cancer cell lines in laboratory studies.

This compound, isolated from the marine sponge Discodermia sp., has shown potent in vitro cytotoxicity against the P-388 murine leukemia cell line. nih.govacs.orgmdpi.com Research indicates that it possesses strong anticancer effects against these cells. researchgate.net In one study, the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, for this compound against P-388 cells was reported to be 7.3 nM. mdpi.com This demonstrates a high level of potency in this specific cell line.

This compound has also been evaluated for its cytotoxic activity against the A-549 human lung adenocarcinoma cell line. nih.govacs.org Studies have shown that it exhibits moderate to strong anticancer effects against these cells. researchgate.net The reported IC50 value for this compound against A-549 cells was 3.2 nM. mdpi.com

This compound belongs to the pederin (B1238746) family of compounds, which are known for their cytotoxic properties. researchgate.netnih.gov Related compounds, such as theopederin K, have shown potent cytotoxicity against various human cancer cell lines, including the PC3 human prostate adenocarcinoma and the SK-OV3 human ovarian adenocarcinoma cell lines. mdpi.com Pederin and its derivatives have also demonstrated significant cytotoxicity at nanomolar concentrations against HeLa and KB cell lines. nih.gov

Furthermore, theopederin K, a closely related compound, has been shown to induce potent cytotoxicity in four tested pancreatic cancer cell lines, including MIA PaCa-2. researchgate.net These compounds are also noted to inhibit the secretion of interleukin-8 (IL-8) in the MIA PaCa-2 cell line. researchgate.net

In vitro cytotoxicity is a key measure of a compound's ability to kill or inhibit the growth of cancer cells. upm.edu.mycleancontrolling.com this compound and its analogs have demonstrated significant cytotoxic and growth-inhibitory properties in various cancer cell lines. nih.govacs.orgresearchgate.net The mechanism of action for pederin-like compounds is often linked to the inhibition of protein synthesis, which ultimately disrupts cell division processes. nih.govresearchgate.net

The cytotoxic effects of this compound are typically quantified by its IC50 value. upm.edu.my For this compound, these values were determined to be 7.3 nM for the P-388 cell line and 3.2 nM for the A-549 cell line. mdpi.com

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Cancer Type IC50 (nM)
P-388 Murine Leukemia 7.3 mdpi.com

Antiviral Activity Investigations of Theopederin-related Compounds

While direct studies on the antiviral activity of this compound are limited, research into the broader pederin family of compounds, to which this compound belongs, has indicated potential antiviral properties. ontosight.ai For instance, mycalamides A and B, which are structurally related to theopederins, have shown significant antiviral activity against Herpes simplex type-1 and Polio type-1 viruses. nih.gov Mycalamide A also exhibited promising antiviral activity against the A59 coronavirus. nih.gov An in silico investigation of 34 pederin-structurally related marine compounds was initiated against the SARS-CoV-2 main protease, Mpro, a key replicating element of the virus. nih.govrsc.org These findings suggest that theopederin-related compounds could be a subject for further antiviral research.

Antibacterial and Antifungal Activity Evaluations of Theopederin-related Compounds

This compound is part of a larger group of compounds recognized for their potential antibacterial and antifungal activities. ontosight.ai While specific studies on this compound's direct antibacterial and antifungal effects are not extensively detailed in the provided context, the broader class of marine-derived natural products, including related polyketides, are known to possess such properties. researchgate.netnih.govmdpi.com The investigation into monomeric alkaloids has also highlighted compounds with significant antibacterial and antifungal efficacy. mdpi.com

Table 2: List of Compounds Mentioned

Compound Name
Theopederin A
Theopederin B
Theopederin F
Theopederin G
Theopederin H
Theopederin I
Theopederin J
Theopederin K
This compound
Mycalamide A
Mycalamide B
Pederin

Other Potential Biological Activities (e.g., anti-inflammatory, antioxidant, neuroprotective effects)

This compound is a member of the pederin family of marine natural products, a class of compounds known for a wide range of potent biological activities. ontosight.airesearchgate.net While research has primarily concentrated on the significant cytotoxic effects of this compound, the potential for other biological activities, such as anti-inflammatory, antioxidant, or neuroprotective effects, is an area of scientific interest. ontosight.ai Theopederins, as a group, are recognized for their diverse pharmacological potential, which often includes anti-inflammatory and antimicrobial properties alongside their well-documented anticancer activities. researchgate.net

However, a review of the available preclinical research literature reveals a notable lack of specific studies investigating the anti-inflammatory, antioxidant, or neuroprotective activities of this compound. Current research has been overwhelmingly focused on its potent cytotoxicity. For instance, the isolation of this compound from the marine sponge Discodermia sp. was followed by assessments of its in vitro cytotoxicity against P-388 murine leukemia cells and A-549 human lung carcinoma cells, where it demonstrated significant inhibitory effects. mdpi.comnih.gov

While related compounds in the broader pederin family have been investigated for various effects, including the inhibition of protein synthesis which can be linked to a variety of cellular responses, specific data from anti-inflammatory, antioxidant, or neuroprotective assays for this compound itself are not present in the current body of scientific publications. rsc.orgnih.gov Therefore, there are no detailed research findings or data tables to present on these specific biological activities for this compound.

Data on Other Potential Biological Activities of this compound

ActivityAssayResults
Anti-inflammatoryData not availableData not available
AntioxidantData not availableData not available
NeuroprotectiveData not availableData not available

Analytical Methodologies for Theopederin L Research

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental to defining the molecular structure of Theopederin L. ontosight.ai By analyzing the interaction of the molecule with electromagnetic radiation, researchers can piece together its atomic connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of this compound. ontosight.ai A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assemble the intricate framework of the molecule.

Correlation Spectroscopy (COSY): This proton-detected 2D experiment identifies protons that are J-coupled, revealing proton-proton spin-spin coupling networks within the molecule. emerypharma.comsdsu.edu By showing correlations between coupled hydrogens, COSY helps to establish the connectivity of adjacent protons. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton and carbon signals that are separated by a single bond. libretexts.orgcolumbia.edu This is instrumental in assigning specific protons to their directly attached carbon atoms, providing a direct link between the ¹H and ¹³C NMR spectra. libretexts.org

NMR Technique Purpose in this compound Structural Elucidation Information Gained
COSY Identifies neighboring protons.Reveals ¹H-¹H spin coupling networks.
HSQC Assigns protons to their directly attached carbons.Shows one-bond ¹H-¹³C correlations.
HMBC Establishes the carbon framework and connectivity of subunits.Shows long-range (2-4 bond) ¹H-¹³C correlations.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound. ontosight.ai High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer valuable clues about the structure of the molecule.

Infrared (IR) and Ultraviolet (UV) Spectrophotometry

Infrared (IR) and Ultraviolet (UV) spectrophotometry provide information about the functional groups present in this compound and its chromophores.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation. libretexts.org Characteristic absorption bands can indicate the presence of hydroxyl (-OH), carbonyl (C=O), and other functional groups within the this compound molecule.

Ultraviolet (UV) Spectrophotometry: UV spectrophotometry measures the absorption of ultraviolet light by the molecule, which is useful for identifying the presence of conjugated systems or chromophores. swst.org The wavelength of maximum absorption (λmax) can provide evidence for specific structural features.

Chromatographic Techniques for Isolation, Purity Assessment, and Quantification

Chromatographic methods are indispensable for the isolation of this compound from its natural source, typically a marine sponge, and for ensuring its purity prior to biological testing. nih.gov

High-Pressure Liquid Chromatography (HPLC)

High-Pressure Liquid Chromatography (HPLC) is a key technique for the purification and analysis of this compound. nih.gov It is used to separate this compound from other metabolites present in the crude extract of the marine sponge. researchgate.net HPLC is also critical for assessing the purity of the isolated compound and can be adapted for quantitative analysis to determine the concentration of this compound in a sample. nih.gov

Bioanalytical Methods for In Vitro Activity Assessment

To evaluate the potent cytotoxic activity of this compound, specific bioanalytical methods are employed. ontosight.ainih.gov These in vitro studies involve testing the compound against various cancer cell lines to determine its efficacy. researchgate.net

The process typically involves:

Cell Culture: Maintaining and growing specific cancer cell lines in a controlled laboratory environment.

Compound Treatment: Exposing the cancer cells to a range of concentrations of purified this compound.

Cytotoxicity Assays: Utilizing assays, such as the MTT or other colorimetric assays, to measure cell viability after treatment. These assays quantify the number of living cells and thus the cytotoxic effect of the compound.

Determination of IC₅₀ Values: The data from cytotoxicity assays are used to calculate the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of this compound required to inhibit the growth of 50% of the cancer cells and is a standard measure of the compound's potency. Theopederins K and L have demonstrated strong to moderate anticancer effects against P-388 and A-549 cancer cell lines, with IC₅₀ values of (0.1/7.3) and (1.5/3.2) nM, respectively. researchgate.net

Future Research Directions and Challenges for Theopederin L

Complete Elucidation of Biosynthetic Pathway Steps and Enzymatic Mechanisms

A primary challenge in Theopederin L research is the incomplete understanding of its biosynthesis. Theopederins are complex polyketides produced not by the sponge itself, but by an uncultivated bacterial symbiont, likely a Pseudomonas species, living within the sponge Theonella swinhoei. nih.govpnas.org This symbiotic relationship complicates the study of the metabolic pathways.

Metagenomic analyses have successfully identified the onnamide (B1245255)/theopederin biosynthetic gene cluster, which shows significant similarity to the pederin (B1238746) biosynthesis pathway. nih.govresearchgate.net These gene clusters are notable because they encode for Type I polyketide synthases (PKSs) that uniquely lack acyltransferase (AT) domains, suggesting a trans-AT PKS mechanism. nih.govresearchgate.net

However, moving from the gene cluster sequence to a complete, step-by-step enzymatic map remains a significant hurdle. Future research must focus on:

Functional Characterization: Expressing the individual PKS modules and tailoring enzymes in a heterologous host to determine their specific substrates and catalytic functions.

Intermediate Identification: Developing methods to isolate and identify the transient intermediates of the pathway to confirm the proposed biosynthetic sequence.

Cultivation of the Symbiont: Advances in microbial cultivation techniques are crucial to grow the producer bacterium in a laboratory setting, which would allow for direct biochemical studies. researchgate.net

The inability to culture the symbiont has been a persistent bottleneck, making direct genetic manipulation and biochemical analysis of the enzymatic machinery exceptionally difficult. nih.govpnas.org

Table 1: Challenges in Elucidating this compound Biosynthesis

Challenge Description Future Research Approach
Uncultivated Producer The symbiotic bacterium responsible for production cannot be grown in standard laboratory conditions, preventing direct study. nih.govresearchgate.net Development of advanced co-culture or environmental simulation techniques; heterologous expression of the gene cluster. researchgate.net
Complex Enzymology The pathway involves large, multi-domain PKS enzymes with unique trans-AT mechanisms that are not fully understood. nih.gov In vitro biochemical assays with purified enzymes; structural biology (X-ray crystallography, Cryo-EM) of key enzymes.
Pathway Intermediates The transient and reactive nature of polyketide intermediates makes them difficult to isolate and characterize. Use of pathway knockouts in a heterologous host to accumulate intermediates; advanced mass spectrometry techniques for detection.

Development of Novel and Efficient Synthetic Routes for Scalable Production

The natural supply of this compound is exceedingly scarce, making total synthesis the only viable route for obtaining sufficient quantities for extensive research and potential development. researchgate.netresearchgate.net While total syntheses for related compounds like Theopederin D have been achieved, these routes are often long, complex, and low-yielding, making them unsuitable for large-scale production. nih.govgla.ac.uk

Future efforts in synthetic chemistry must address the challenge of scalability. Key areas for development include:

Catalytic Methods: Implementing modern catalytic asymmetric reactions to establish the multiple stereocenters of the molecule with high precision, avoiding the need for chiral auxiliaries or resolutions. nih.gov

Flow Chemistry: Adapting synthetic steps to continuous flow processes, which can improve reaction efficiency, safety, and scalability compared to traditional batch chemistry. organixinc.com

The ultimate goal is to create a robust and economically feasible synthetic route that can produce gram-scale quantities of this compound, which is a prerequisite for advanced preclinical studies. edelris.com

Comprehensive Characterization of this compound's Specific Molecular Targets and Downstream Cellular Events

This compound exhibits potent cytotoxicity against various cancer cell lines, including P-388 murine leukemia and A-549 human lung carcinoma. researchgate.netnih.govacs.org The broader family of pederin-like compounds are known to be potent inhibitors of protein and DNA synthesis. researchgate.netgoogle.com However, the precise molecular interactions and the full cascade of cellular events triggered by this compound are not well defined.

Future research must aim to pinpoint the exact molecular target and map the subsequent cellular responses. This involves:

Target Identification: Moving beyond the general observation of protein synthesis inhibition to identify the specific binding site, which is presumed to be on the ribosome. Techniques like chemical proteomics with tagged this compound probes could be employed.

Pathway Analysis: Determining the specific downstream signaling pathways that are activated or inhibited following target engagement. This includes investigating the induction of apoptosis, cell cycle arrest, and other cellular stress responses. openaccessjournals.comnih.gov

Biomarker Discovery: Identifying molecular markers that predict a cell's sensitivity or resistance to this compound, which is crucial for patient stratification in potential future clinical applications. frontiersin.org

A detailed understanding of its mechanism of action is critical for rational drug development and for predicting its therapeutic window and potential side effects. openaccessjournals.comnih.gov

Design and Synthesis of this compound Analogues for Enhanced Specificity and Potency

The high cytotoxicity of this compound, while promising, also presents a challenge due to potential toxicity to healthy cells. The design and synthesis of analogues offer a strategy to improve its therapeutic index. By systematically modifying the structure of this compound, it is possible to enhance its properties. researchgate.netgoogle.com

Key goals for analogue synthesis include:

Improving Potency: Making modifications to increase the binding affinity for its molecular target, potentially lowering the required therapeutic dose. researchgate.net

Enhancing Specificity: Altering the structure to favor uptake by or activity in cancer cells over non-cancerous cells.

Simplifying the Structure: Creating structurally simpler analogues that retain high activity but are significantly easier to synthesize, addressing the production challenges outlined in section 9.2. google.com

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues and testing their activity to build a comprehensive understanding of which parts of the molecule are essential for its cytotoxic effects. nih.govresearchgate.net

This approach allows for the fine-tuning of the molecule's pharmacological profile, aiming to create a lead compound with optimal efficacy and minimal toxicity.

Application of Advanced '-omics' Technologies (e.g., Proteomics, Metabolomics) to this compound Research

Modern high-throughput '-omics' technologies provide powerful, unbiased tools to investigate the complex biological effects of a compound like this compound. nih.govrevespcardiol.org Integrating proteomics and metabolomics can provide a systems-level view of the cellular response to the drug. creative-proteomics.com

Future applications of these technologies include:

Proteomics: Quantifying changes in the entire protein landscape of a cell after treatment with this compound. This can help identify its molecular target, reveal affected signaling pathways, and discover biomarkers of drug response. nih.govcreative-proteomics.com

Metabolomics: Analyzing the global changes in small-molecule metabolites following drug exposure. This can uncover disruptions in key metabolic pathways (e.g., amino acid, lipid, or nucleotide metabolism) that contribute to the compound's cytotoxicity. mdpi.comnih.gov

Integrated Multi-omics Analysis: Combining proteomic, metabolomic, and transcriptomic data to build comprehensive models of this compound's mechanism of action, from the initial target interaction to the ultimate cellular fate. creative-proteomics.com

These approaches can accelerate the discovery of the drug's mechanisms and help identify both efficacy and toxicity signatures. revespcardiol.orgnih.gov

Investigation of the Ecological Roles of Theopederins in Marine Sponge Holobionts

Theopederins are natural products born from a complex symbiotic relationship between a sponge and a bacterium. nih.govpnas.org Understanding the ecological purpose of these potent toxins within the marine sponge holobiont (the sponge and its entire microbial community) is a fascinating and important area of research. It is widely hypothesized that such compounds serve as a chemical defense for the sessile sponge, protecting it from predators, fouling organisms, or infection. nih.govresearchgate.net

Key research questions to be addressed include:

Defensive Function: Conducting ecological studies to demonstrate a direct defensive role of theopederins against natural sponge predators.

Host-Symbiont Interaction: Investigating the molecular dialogue between the sponge host and the bacterial symbiont. How does the sponge benefit from the toxin? How does the sponge itself avoid being poisoned by this highly cytotoxic compound?

Regulation of Production: What environmental or biological cues trigger the bacterium to produce theopederins?

Answering these questions would not only provide profound insights into marine chemical ecology but could also inform biotechnological production strategies by mimicking the natural triggers for biosynthesis.

Exploration of Novel Delivery Systems for this compound in Preclinical Models

For a highly potent compound like this compound, targeted delivery is essential to maximize its effect on tumors while minimizing systemic toxicity. researchgate.net The development of novel drug delivery systems is a critical step in translating its in vitro activity into a viable therapeutic agent for preclinical testing. nih.gov

Future research should explore various advanced delivery platforms:

Nanoparticle Formulations: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) to improve its solubility and bioavailability, and to passively target tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov

Antibody-Drug Conjugates (ADCs): Attaching this compound via a linker to a monoclonal antibody that specifically recognizes a protein on the surface of cancer cells. google.com This would ensure that the potent toxin is delivered directly to the intended target cells.

Controlled Release Systems: Using biocompatible polymers or hydrogels to create formulations that release the drug in a sustained manner, maintaining an effective concentration over a longer period. google.com

These strategies are vital for improving the safety and efficacy profile of this compound, paving the way for its potential use in animal models of cancer. wiley.com

Q & A

Q. What are the validated synthetic pathways for Theopederin L, and how do reaction conditions influence yield and purity?

Answer: this compound’s synthesis typically involves multi-step organic reactions, including macrolactonization and polyketide chain assembly. Key variables affecting yield include solvent polarity (e.g., THF vs. DCM), temperature gradients during cyclization, and catalyst selection (e.g., palladium-mediated couplings). For purity validation, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) with UV detection are standard. Percent yields should be calculated using crude and purified product masses, with error margins reported via triplicate trials .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and stereochemical properties?

Q. How should researchers design dose-response experiments to assess this compound’s bioactivity in vitro?

Answer: Use a logarithmic dilution series (e.g., 0.1–100 μM) with triplicate wells per concentration. Include positive controls (e.g., known inhibitors) and vehicle controls (e.g., DMSO). Cell viability assays (MTT or resazurin) should normalize to untreated cells. EC50/IC50 values must be calculated using nonlinear regression (e.g., GraphPad Prism’s four-parameter model). Report 95% confidence intervals and p-values from ANOVA or t-tests .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action (MOA) be resolved through experimental iteration?

Answer: Contradictory MOA findings (e.g., protease inhibition vs. membrane disruption) require orthogonal assays. For example:

  • Protease inhibition : Use fluorogenic substrates and monitor cleavage kinetics via fluorescence polarization.
  • Membrane disruption : Employ liposome leakage assays with calcein release quantified via fluorescence dequenching.
    Cross-validate results with genetic knockdowns (siRNA/CRISPR) of putative targets. Discrepancies may arise from off-target effects or cell-line-specific responses, necessitating multi-omics integration (transcriptomics/proteomics) .

Q. What strategies optimize this compound’s stability in pharmacokinetic studies, given its susceptibility to enzymatic degradation?

Answer: Stability assays in plasma/liver microsomes should quantify degradation half-life (t1/2) using LC-MS/MS. To enhance stability:

  • Structural analogs : Introduce methyl or fluorine groups at degradation-prone sites (e.g., ester bonds).
  • Formulation : Use liposomal encapsulation or PEGylation to reduce hepatic clearance.
    Include negative controls (unmodified compound) and validate improvements via in vivo bioavailability studies (AUC0–24h comparisons) .

Q. How can researchers systematically address reproducibility challenges in this compound’s biological assays?

Answer: Reproducibility requires rigorous documentation of:

  • Experimental variables : Cell passage number, serum lot, incubation time.
  • Data transparency : Raw datasets (e.g., flow cytometry .fcs files) and analysis scripts (Python/R) should be archived in repositories like Zenodo.
    Use the FAIR (Findable, Accessible, Interoperable, Reusable) principles. For inter-lab validation, conduct ring trials with harmonized protocols and blinded sample analysis .

Methodological Frameworks

Q. What frameworks guide hypothesis-driven research on this compound’s therapeutic potential?

Answer: Apply the PICO framework:

  • Population : Specific cell types or disease models (e.g., triple-negative breast cancer).
  • Intervention : this compound ± combination therapies.
  • Comparison : Standard-of-care drugs (e.g., paclitaxel).
  • Outcome : Metrics like apoptosis rate or tumor volume reduction.
    For feasibility, use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. How should literature reviews on this compound balance breadth and depth to identify knowledge gaps?

Answer: Conduct a systematic review using databases (PubMed, SciFinder) with search strings like "this compound" AND ("synthesis" OR "mechanism"). Screen abstracts with inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010). Use tools like PRISMA flow diagrams to document study selection. Tabulate conflicting findings (e.g., IC50 variability) for gap analysis .

Data Reporting and Ethics

Q. What are the best practices for reporting this compound’s cytotoxicity data to avoid misinterpretation?

Answer: Adhere to MIAME (Minimum Information About a Microarray Experiment) or ARRIVE guidelines for preclinical studies. Disclose:

  • Exact compound source (vendor, purity).
  • Assay incubation times and endpoints.
  • Full statistical parameters (n, SD, CI).
    Avoid selective reporting; negative results (e.g., lack of efficacy in certain models) must be included .

Q. How can researchers ethically navigate intellectual property (IP) concerns when publishing this compound findings?

Answer: Prior to publication, conduct a patent landscape analysis via Espacenet or USPTO databases. Collaborate with institutional tech-transfer offices to file provisional patents for novel derivatives or formulations. In manuscripts, disclose pending patents in the competing interests section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.